5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol
Overview
Description
5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol: is a chemical compound with the molecular formula C7H8ClNO3. It features a pyridine ring substituted with a chlorine atom at the 5-position and a hydroxyethoxy group at the 2-position. This compound is known for its unique structural properties, which include a hydroxyl group, an aromatic ether, and a primary alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol typically involves the reaction of 5-chloropyridin-3-ol with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 5-chloropyridin-3-ol attacks the ethylene oxide, resulting in the formation of the hydroxyethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 5-chloro-2-(2-oxoethoxy)pyridin-3-ol.
Reduction: Formation of 5-chloro-2-(2-hydroxyethoxy)pyridine.
Substitution: Formation of 5-amino-2-(2-hydroxyethoxy)pyridin-3-ol or 5-thio-2-(2-hydroxyethoxy)pyridin-3-ol.
Scientific Research Applications
Chemistry: 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It is also used in the development of bioactive molecules .
Medicine: Its structural features allow for modifications that can enhance its pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
5-Chloro-2-hydroxypyridine: Lacks the hydroxyethoxy group, making it less versatile in chemical reactions.
2-(2-Hydroxyethoxy)pyridine: Lacks the chlorine atom, affecting its reactivity and biological activity.
5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol: Similar structure but with a bromine atom instead of chlorine, which can alter its chemical and biological properties.
Uniqueness: 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol is unique due to the presence of both a chlorine atom and a hydroxyethoxy group. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-chloro-2-(2-hydroxyethoxy)pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c8-5-3-6(11)7(9-4-5)12-2-1-10/h3-4,10-11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKAKJMHRUYDJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)OCCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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